molecular formula C25H23NO4 B341069 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate

Katalognummer: B341069
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: YCNCCLNGRSKGIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is a complex organic compound that features a biphenyl group and a phenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate typically involves multi-step organic reactions. One common method involves the reaction of biphenyl-4-carboxylic acid with ethyl oxalyl chloride to form the corresponding ester. This ester is then reacted with 5-oxo-5-(phenylamino)pentanoic acid under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The biphenyl and phenylamino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and phenylamino groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and phenylamino groups provide a versatile platform for further chemical modifications and applications in various research fields.

Eigenschaften

Molekularformel

C25H23NO4

Molekulargewicht

401.5 g/mol

IUPAC-Name

[2-oxo-2-(4-phenylphenyl)ethyl] 5-anilino-5-oxopentanoate

InChI

InChI=1S/C25H23NO4/c27-23(21-16-14-20(15-17-21)19-8-3-1-4-9-19)18-30-25(29)13-7-12-24(28)26-22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2,(H,26,28)

InChI-Schlüssel

YCNCCLNGRSKGIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.